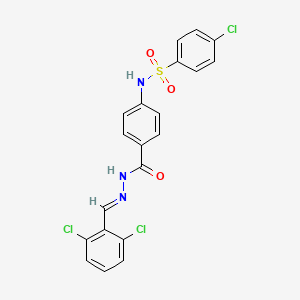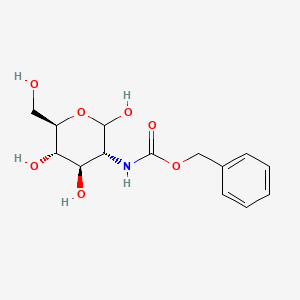
Benzenesulfonamide, N,N'-1,4-butanediylbis[N,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N,N’-1,4-butanediylbis[N,4-dimethyl- is a chemical compound commonly used as a crosslinking agent, plasticizer, and stabilizer in various polymer preparations. It enhances the thermal stability, mechanical properties, and chemical resistance of polymers, making it valuable in the production of polyurethanes, epoxy resins, and other polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Benzenesulfonamide, N,N’-1,4-butanediylbis[N,4-dimethyl- typically involves the reaction of p-toluenesulfonyl chloride with 1,4-butanediamine under suitable reaction conditions. The reaction proceeds as follows:
- p-Toluenesulfonyl chloride and 1,4-butanediamine.
Solvent: Anhydrous solvent such as dichloromethane or chloroform.
Catalyst: Base such as triethylamine or pyridine.
Temperature: Room temperature to moderate heating (25-60°C).
Reaction Time: Several hours to complete the reaction.
The product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of Benzenesulfonamide, N,N’-1,4-butanediylbis[N,4-dimethyl- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with precise temperature and pressure control.
Continuous Flow Systems: To ensure consistent product quality and yield.
Automated Purification: Techniques such as distillation, crystallization, and filtration to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N,N’-1,4-butanediylbis[N,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted sulfonamides or sulfonyl derivatives.
Scientific Research Applications
Benzenesulfonamide, N,N’-1,4-butanediylbis[N,4-dimethyl- has diverse applications in scientific research:
Chemistry: Used as a crosslinking agent in polymer chemistry to enhance material properties.
Biology: Investigated for its potential as an enzyme inhibitor or binding agent in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Utilized in the production of high-performance polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N,N’-1,4-butanediylbis[N,4-dimethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, N,4-dimethyl-: A simpler analog with similar sulfonamide functionality.
N,N’-1,4-butanediylbis[N,4-dimethyl-]sulfonamide: A related compound with different substituents on the sulfonamide group.
Uniqueness
Benzenesulfonamide, N,N’-1,4-butanediylbis[N,4-dimethyl- is unique due to its specific structure, which provides enhanced crosslinking and stabilization properties compared to simpler sulfonamides. Its ability to improve the thermal and mechanical properties of polymers makes it particularly valuable in industrial applications .
Properties
CAS No. |
102600-39-5 |
|---|---|
Molecular Formula |
C20H28N2O4S2 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
N,4-dimethyl-N-[4-[methyl-(4-methylphenyl)sulfonylamino]butyl]benzenesulfonamide |
InChI |
InChI=1S/C20H28N2O4S2/c1-17-7-11-19(12-8-17)27(23,24)21(3)15-5-6-16-22(4)28(25,26)20-13-9-18(2)10-14-20/h7-14H,5-6,15-16H2,1-4H3 |
InChI Key |
JPQIUUJDEPEEQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCCN(C)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B12003342.png)

![Methyl 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12003362.png)

![Benzyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12003372.png)

![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12003380.png)
![N-[4-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)phenyl]acetamide](/img/structure/B12003384.png)


![[3,4,5-Triacetyloxy-6-(5-methyl-2,4-dioxopyrimidin-1-yl)oxan-2-yl]methyl acetate](/img/structure/B12003418.png)
![Allyl 2-[2-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12003440.png)
![N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-dodecylamine](/img/structure/B12003448.png)
![5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12003454.png)
